Tetrapropylammonium perruthenate
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Overview
Description
Tetrapropylammonium perruthenate is a chemical compound with the formula N(C₃H₇)₄RuO₄. It is also known as the Ley-Griffith reagent and is used primarily as an oxidizing agent in organic synthesis. This compound consists of the tetrapropylammonium cation and the perruthenate anion (RuO₄⁻). It is a green solid that is non-volatile, air-stable, and readily soluble in various organic solvents .
Mechanism of Action
Target of Action
Tetrapropylammonium perruthenate (TPAP) primarily targets alcohols in organic compounds . It is used as a reagent in organic synthesis, particularly for the oxidation of alcohols to corresponding carbonyl compounds .
Mode of Action
TPAP acts as a mild oxidizing agent . It operates by oxidizing primary alcohols to aldehydes (the Ley oxidation) and secondary alcohols to ketones . It can also be used to oxidize primary alcohols all the way to carboxylic acids with a higher catalyst loading, larger amount of the co-oxidant, and addition of two equivalents of water .
Biochemical Pathways
The oxidation process involves the formation of a ruthenium complex, which generates Ru(V) and the product . The catalytic cycle is maintained by adding a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO) or molecular oxygen .
Result of Action
The result of TPAP’s action is the conversion of alcohols into their corresponding carbonyl compounds . For example, primary alcohols are converted to aldehydes, and secondary alcohols are converted to ketones . It can also cleave vicinal diols to form aldehydes .
Action Environment
TPAP is a non-volatile, air-stable, and readily soluble reagent . It operates at room temperature and is devoid of obnoxious or explosive side products . The presence of water fosters an equilibrium concentration of the aldehyde hydrate, which can undergo further oxidation to the carboxylic acid . The oxidation generates water that can be removed by adding molecular sieves .
Biochemical Analysis
Biochemical Properties
Tetrapropylammonium perruthenate is primarily used in the oxidation of alcohols to corresponding carbonyl compounds . It interacts with these molecules during the oxidation process
Molecular Mechanism
This compound acts as a mild oxidizing agent. It is used for the conversion of primary alcohols to aldehydes . The oxidation process involves the transfer of electrons from the alcohol to the this compound, resulting in the formation of a carbonyl compound .
Temporal Effects in Laboratory Settings
This compound is a non-volatile, air-stable, and readily soluble reagent . It can be used either stoichiometrically or catalytically with a suitable co-oxidant
Preparation Methods
Tetrapropylammonium perruthenate can be synthesized through the reaction of tetrapropylammonium hydroxide with ruthenium tetroxide. The reaction typically occurs in an organic solvent such as dichloromethane. The synthetic route involves the following steps:
- Dissolution of tetrapropylammonium hydroxide in dichloromethane.
- Addition of ruthenium tetroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and drying .
Industrial production methods are similar but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Tetrapropylammonium perruthenate is primarily used as an oxidizing agent. It undergoes several types of reactions, including:
Oxidation: It oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. .
Cleavage Reactions: It can cleave vicinal diols to form aldehydes.
Isomerization: It is used in the isomerization of allylic alcohols into the corresponding saturated carbonyl derivatives.
Common reagents and conditions used in these reactions include N-methylmorpholine N-oxide as a co-oxidant and molecular sieves to remove water generated during the reaction . Major products formed from these reactions are aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
Tetrapropylammonium perruthenate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrapropylammonium perruthenate is unique due to its mild oxidizing properties and stability. Similar compounds include:
Ruthenium tetroxide: A more aggressive oxidant compared to this compound.
Tetra-n-butylammonium perruthenate: Another perruthenate salt with similar oxidizing properties but different solubility and stability characteristics.
Phosphonium perruthenates: These compounds mirror the reactivity of this compound but offer improved storage stability.
This compound stands out due to its ability to be used in catalytic amounts and its compatibility with a wide range of substrates and reaction conditions .
Properties
IUPAC Name |
ruthenium;tetrapropylazanium;hydroxide;trihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.4H2O.Ru/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;;;/h5-12H2,1-4H3;4*1H2;/q+1;;;;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCLFLGLPCVDMZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.O.O.O.[OH-].[Ru] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35NO4Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114615-82-6 |
Source
|
Record name | Tetrapropylammonium perruthenate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Tetrapropylammonium Perruthenate (TPAP) primarily known for?
A: TPAP is a versatile oxidizing agent, primarily known for its role in the selective oxidation of alcohols to aldehydes and ketones. [, ]
Q2: What makes TPAP a desirable oxidant in organic synthesis?
A: TPAP offers several advantages, including its ability to operate under mild conditions, high selectivity, and tolerance for various functional groups. It is typically used in catalytic amounts alongside a co-oxidant, usually N-methylmorpholine N-oxide (NMO), which regenerates the active ruthenium species. [, ]
Q3: Can you elaborate on the mechanism of TPAP-catalyzed alcohol oxidation?
A: While the exact mechanism is still debated, it is believed to involve the formation of a perruthenate ester intermediate between TPAP and the alcohol. This ester subsequently decomposes, yielding the carbonyl compound and a reduced ruthenium species. The co-oxidant then regenerates TPAP, completing the catalytic cycle. [, ]
Q4: What other functional groups besides alcohols can TPAP oxidize?
A: TPAP has demonstrated utility in oxidizing a range of functional groups. For example, it can convert sulfides to sulfones chemoselectively. [, ] Additionally, it facilitates the oxidative cleavage of glycols to carboxylic acids. []
Q5: Are there examples of TPAP being used in multi-step reactions?
A: Yes, TPAP has proven effective in domino reactions where an initial oxidation enables subsequent transformations. One example involves the in situ generation of α,β-unsaturated aldehydes from allylic alcohols, followed by their application in asymmetric transformations like cyclopropanation or Michael addition. []
Q6: Has TPAP been explored for applications beyond traditional organic synthesis?
A: Yes, researchers have explored TPAP as a catalyst in the direct synthesis of vinyl chloride monomer from acetylene hydrochlorination. Interestingly, TPAP supported on activated carbon exhibited promising activity and stability in this reaction. []
Q7: What is the molecular formula and weight of TPAP?
A7: TPAP has the molecular formula C12H28NRuO4 and a molecular weight of 350.45 g/mol.
Q8: How does the reaction medium influence TPAP's catalytic activity?
A: TPAP exhibits solubility in both organic solvents and ionic liquids. This solubility allows for its use in various reaction media, influencing its catalytic activity and selectivity. Studies have investigated its performance in substituted imidazolium-based ionic liquids, highlighting their potential as alternative solvents for alcohol oxidation. []
Q9: Does TPAP display activity in multiphase systems?
A: Research has shown that TPAP can be immobilized on solid supports like activated carbon, enabling its application in multiphase catalytic systems. This approach was demonstrated for the oxidation of benzyl alcohol, showcasing its potential for continuous flow processes. []
Q10: What are some alternatives to TPAP for alcohol oxidation?
A10: Several alternatives exist, each with its own advantages and limitations. Common examples include:
Q11: When was TPAP first introduced as an oxidant in organic synthesis?
A: TPAP was introduced as a catalytic oxidant in the mid-1980s and rapidly gained popularity as a mild and selective alternative to traditional methods. [, ]
Q12: What computational tools are relevant for studying TPAP-catalyzed reactions?
A12: Density functional theory (DFT) calculations can provide valuable insights into the mechanism of TPAP-mediated reactions. These calculations can help elucidate transition states, intermediates, and the influence of different substituents on reactivity.
Q13: Are there environmental concerns associated with TPAP?
A13: Like many transition metal catalysts, ruthenium-based catalysts like TPAP require careful handling and disposal. Research into sustainable practices, such as catalyst recovery and recycling, is crucial to minimize environmental impact.
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